Diethyl [4-(benzyloxy)phenyl]phosphonate Diethyl [4-(benzyloxy)phenyl]phosphonate
Brand Name: Vulcanchem
CAS No.: 157187-13-8
VCID: VC18347518
InChI: InChI=1S/C17H21O4P/c1-3-20-22(18,21-4-2)17-12-10-16(11-13-17)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3
SMILES:
Molecular Formula: C17H21O4P
Molecular Weight: 320.32 g/mol

Diethyl [4-(benzyloxy)phenyl]phosphonate

CAS No.: 157187-13-8

Cat. No.: VC18347518

Molecular Formula: C17H21O4P

Molecular Weight: 320.32 g/mol

* For research use only. Not for human or veterinary use.

Diethyl [4-(benzyloxy)phenyl]phosphonate - 157187-13-8

Specification

CAS No. 157187-13-8
Molecular Formula C17H21O4P
Molecular Weight 320.32 g/mol
IUPAC Name 1-diethoxyphosphoryl-4-phenylmethoxybenzene
Standard InChI InChI=1S/C17H21O4P/c1-3-20-22(18,21-4-2)17-12-10-16(11-13-17)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3
Standard InChI Key MJFPHJVVKHOKLX-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=CC=C(C=C1)OCC2=CC=CC=C2)OCC

Introduction

Key Findings

Diethyl [4-(benzyloxy)phenyl]phosphonate is an organophosphorus compound characterized by a phenyl ring substituted with a benzyloxy group at the para position and a diethyl phosphonate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules through reactions such as the Wittig rearrangement . Recent studies highlight its potential antimicrobial activity against Escherichia coli strains, with mechanisms involving oxidative DNA damage and metabolic disruption . The compound’s synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, optimized for high yields under controlled conditions .

Structural and Chemical Properties

Molecular Architecture

Diethyl [4-(benzyloxy)phenyl]phosphonate (C17_{17}H21_{21}O4_4P) features a phenyl ring with two key substituents:

  • Benzyloxy group (-OCH2_2C6_6H5_5): Provides steric bulk and influences electronic properties through resonance effects.

  • Diethyl phosphonate (-P(O)(OCH2_2CH3_3)2_2): Enhances solubility in polar solvents and participates in nucleophilic reactions .

Key Physical Properties

PropertyValue
Molecular Weight320.32 g/mol
Boiling Point~363°C (estimated)
Density1.1–1.2 g/cm³
SolubilityMiscible in THF, DCM, DMF

Spectroscopic Data:

  • 1^1H NMR (CDCl3_3): δ 7.43–7.31 (m, 7H, ArH), 6.85 (d, J=9.0J = 9.0 Hz, 2H, ArH), 5.03 (s, 2H, OCH2_2), 4.10–4.00 (m, 4H, OCH2_2CH3_3), 1.30 (t, J=7.1J = 7.1 Hz, 6H, CH3_3) .

  • 31^{31}P NMR: δ 18.2 ppm, indicative of the phosphonate group’s electronic environment .

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

A modified procedure involves reacting 1-(benzyloxy)-4-bromobenzene with diethyl phosphite in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., NaH). This method achieves yields up to 87% under anhydrous conditions .

Reaction Scheme:

C6H4(OCH2C6H5)Br+HP(O)(OEt)2Pd catalystC6H4(OCH2C6H5)P(O)(OEt)2+HBr\text{C}_6\text{H}_4(\text{OCH}_2\text{C}_6\text{H}_5)\text{Br} + \text{HP(O)(OEt)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_6\text{H}_4(\text{OCH}_2\text{C}_6\text{H}_5)\text{P(O)(OEt)}_2 + \text{HBr}

Industrial-Scale Production

Automated continuous-flow systems enhance reproducibility, with in-line purification reducing side products like hydrolyzed phosphonate derivatives .

Chemical Reactions and Applications

Wittig Rearrangement

The phosphonate group enables participation in Wittig-type reactions, forming carbon-carbon double bonds. For example, treatment with strong bases (e.g., LDA) generates ylides that react with aldehydes to yield alkenes .

Antimicrobial Activity

Diethyl [4-(benzyloxy)phenyl]phosphonate exhibits minimal inhibitory concentrations (MIC) of 8–32 µg/mL against E. coli strains, disrupting bacterial DNA via oxidative stress (Figure 1) .

Table 1: Antimicrobial Activity Against E. coli

StrainMIC (µg/mL)Mechanism
K12 (wild-type)16DNA strand breakage
R2 (LPS-deficient)8Membrane permeability alteration

Comparison with Analogous Compounds

Diethyl (4-Methoxybenzyl)phosphonate

  • Structure: Methoxy (-OCH3_3) instead of benzyloxy.

  • Reactivity: Less steric hindrance accelerates nucleophilic substitution but reduces thermal stability .

Diethyl 4-Vinylbenzylphosphonate

  • Applications: Used in polymer chemistry for cross-linking; the vinyl group enables radical polymerization .

Table 2: Property Comparison

CompoundBoiling Point (°C)LogP
Diethyl [4-(benzyloxy)phenyl]phosphonate3633.2
Diethyl (4-methoxybenzyl)phosphonate3642.8

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